![molecular formula C13H22FN B2608577 (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine CAS No. 2248214-53-9](/img/structure/B2608577.png)
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine, also known as Memantine, is a drug that is used to treat Alzheimer's disease. The drug is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptors in the brain. The drug was first synthesized in 1968 by Eli Lilly and Company and was approved by the US Food and Drug Administration (FDA) in 2003 for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine works by blocking the activity of the NMDA receptors in the brain. NMDA receptors play a key role in synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. However, excessive activation of NMDA receptors can lead to excitotoxicity, which is the death of neurons due to overstimulation. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine blocks the activity of NMDA receptors without completely inhibiting them, which allows for the normal functioning of the brain while preventing excitotoxicity.
Biochemical and Physiological Effects:
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to have a number of biochemical and physiological effects in the brain. The drug has been shown to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease, and to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has also been shown to reduce inflammation in the brain and to improve blood flow to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in lab experiments is that it has a well-defined mechanism of action and a relatively low toxicity profile. This makes it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, a limitation of using (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine is that it is not selective for the NMDA receptor and can also affect other neurotransmitter systems in the brain. This can make it difficult to interpret the results of experiments and to determine the specific effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine on the NMDA receptor.
Direcciones Futuras
There are several potential future directions for research on (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine. One area of interest is the use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in combination with other drugs for the treatment of neurological disorders. For example, (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been shown to enhance the effects of cholinesterase inhibitors, which are commonly used in the treatment of Alzheimer's disease. Another area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. This could lead to the development of more effective and targeted therapies for neurological disorders. Finally, there is also interest in exploring the potential use of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine in other areas of medicine, such as cancer treatment and pain management.
Métodos De Síntesis
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine involves the reaction of 3-Fluoro-1-adamantylamine with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction results in the formation of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol, which is then converted to the amine form using a reducing agent such as lithium aluminum hydride. The final step involves the resolution of the racemic mixture to obtain the pure (2R)-enantiomer.
Aplicaciones Científicas De Investigación
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-amine has been extensively studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The drug has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage.
Propiedades
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11H,2-8,15H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFKLDVHOUQGCO-TWJXAIAZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C12CC3CC(C1)CC(C3)(C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.